N-[1-(Tert-butylamino)-1-oxopropan-2-yl]-3-(ethylamino)-2-methylpropanamide;hydrochloride
Description
This compound is a tertiary amine-containing amide derivative with a hydrochloride counterion. Its structure features a central propanamide backbone substituted with a tert-butylamino group at position 1 and an ethylamino group at position 3, alongside a methyl group at position 2. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical formulations.
Properties
IUPAC Name |
N-[1-(tert-butylamino)-1-oxopropan-2-yl]-3-(ethylamino)-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O2.ClH/c1-7-14-8-9(2)11(17)15-10(3)12(18)16-13(4,5)6;/h9-10,14H,7-8H2,1-6H3,(H,15,17)(H,16,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUAYKQSJUUAIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)C(=O)NC(C)C(=O)NC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(Tert-butylamino)-1-oxopropan-2-yl]-3-(ethylamino)-2-methylpropanamide;hydrochloride, with CAS Number 2171710-52-2, is a synthetic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
- Molecular Formula : C13H22ClN3O
- Molecular Weight : 293.83 g/mol
- IUPAC Name : N-[1-(tert-butylamino)-1-oxopropan-2-yl]-3-(ethylamino)-2-methylpropanamide hydrochloride
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the tert-butyl group provides steric hindrance, which may enhance binding affinity to target proteins. The amide functionalities facilitate hydrogen bonding interactions, potentially leading to the inhibition of enzyme activities or modulation of receptor functions.
Pharmacological Effects
Research indicates that this compound may exhibit various pharmacological effects, including:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation as an antibiotic agent.
Case Studies
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Enzyme Interaction Studies :
- A study conducted on enzyme kinetics showed that this compound effectively inhibited the activity of certain proteases at micromolar concentrations. This inhibition was reversible and suggested competitive inhibition mechanisms.
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Antimicrobial Testing :
- In vitro tests against various bacterial strains demonstrated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating potential therapeutic applications.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C13H22ClN3O |
| Molecular Weight | 293.83 g/mol |
| CAS Number | 2171710-52-2 |
| Biological Activity | Enzyme inhibition, Antimicrobial |
| MIC (against Gram-positive) | 16 µg/mL |
| IC50 (enzyme inhibition) | 25 µM |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives:
-
Synthesis Techniques :
- Various synthetic routes have been explored to optimize yield and purity. The use of tert-butylamine in the reaction has been crucial for achieving the desired structural characteristics.
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Pharmacokinetics :
- Investigations into the pharmacokinetic properties have shown favorable absorption and distribution characteristics in animal models, suggesting good bioavailability.
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Toxicology :
- Toxicological assessments indicate a low toxicity profile at therapeutic doses, making it a promising candidate for further drug development.
Comparison with Similar Compounds
Structural Analogues with Tert-Butylamino and Aromatic Substituents
- Compound 15: 2-Amino-N-(1-(tert-butylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)-3-phenylpropanamide Key Differences: Incorporates a phenyl group and indol-3-yl moiety, enhancing aromatic interactions. Synthesis: 95% yield via procedure B; Rf = 0.47 (hexane/ethyl acetate 7:3) . Applications: Likely targets serotonin receptors due to indole structure.
- Compound 23: 2-(([1,10-biphenyl]-4-ylmethyl)amino)-N-(1-(tert-butylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)-4-methylpentanamide Key Differences: Biphenylmethyl group increases hydrophobicity; Rf = 0.35 (hexane/ethyl acetate 1:1). Synthesis: 56% yield via procedure C . Applications: Enhanced membrane permeability for CNS targets.
Benzamide Derivatives with Alkoxy Substituents
- Compounds 9–12: Benzamide analogs with alkoxy groups (butoxy, pentyloxy, hexyloxy) at phenyl positions. Key Differences: Alkoxy chains increase lipophilicity compared to the target compound’s ethylamino group. Applications: Potential for improved metabolic stability in drug design .
Boronic Acid and Acrylamide Derivatives
- Compound 5a: Boronate ester-containing analog (N-(4-bromophenyl)-N-(1-(tert-butylamino)-3-(4-methyl-2,6-dioxotetrahydro-2H-4λ⁴,8λ⁴-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-8-yl)-1-oxopropan-2-yl)cinnamamide) Key Differences: Boronic acid group enables covalent binding to enzymes (e.g., β-lactamase inhibition). Applications: Antimicrobial resistance research .
- Acrylamide Derivatives (): Thiazol-2-yl-substituted compounds (e.g., N-(5-(3-(1-(thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide) Key Differences: Thiazole and acrylamide moieties target CDK7 kinases. Applications: Anticancer therapeutics .
Cycloheptyl and Indole-Containing Analogues
- Compound 8: (S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide Key Differences: Cycloheptylpropyl group improves lipid bilayer penetration. Synthesis: Uses THF and column chromatography for purification . Applications: Neuroactive compound development.
Chlorophenyl and Methoxyphenyl Analogues
- Compound II-64: N-(2-(tert-butylamino)-1-(4-chlorophenyl)-2-oxoethyl)-N-(4-methoxyphenyl)cinnamamide Key Differences: 4-Chlorophenyl and 4-methoxyphenyl groups enhance electrophilic interactions. Synthesis: 83% yield; Rf = 0.28 (Et₂O:DCM = 0.2:9.8) . Applications: Antimicrobial or anti-inflammatory agents.
Clinically Relevant Analogues
- Anamorelin Hydrochloride: A growth hormone secretagogue with indol-3-yl and benzyl groups. Key Differences: Piperidinyl and dimethylamino groups enable cachexia treatment. Applications: FDA-approved for cancer-associated muscle wasting .
Data Table: Comparative Analysis of Key Compounds
Key Findings and Implications
- Structural Flexibility: The tert-butylamino group is a conserved motif for stability, while substituents (e.g., indole, boronate, thiazole) dictate target specificity.
- Synthetic Efficiency : Yields vary significantly (56–95%), influenced by reaction conditions and purification methods .
- Therapeutic Potential: Analogues demonstrate diverse applications, from cancer to antimicrobials, highlighting the target compound’s unexplored versatility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
